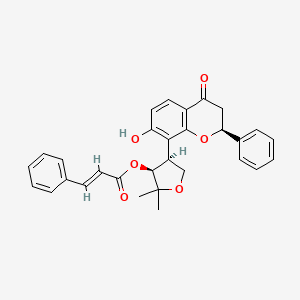
(+)-Tephrorin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-tephrorin B is a monohydroxyflavanone that is (2S)-7-hydroxyflavanone substituted at position 8 by a tetrahydrofuran ring which in turn is substituted by geminal methyl groups at position 2 and a cinnamoyloxy group at position 3. Isolated from Tephrosia purpurea, it exhibits antineoplastic activity. It has a role as an antineoplastic agent and a plant metabolite. It is a cinnamate ester, a monohydroxyflavanone and a member of oxolanes.
科学的研究の応用
Antidiabetic Properties
Recent studies have highlighted the antidiabetic potential of (+)-Tephrorin B. In molecular docking simulations, it demonstrated high binding affinities with several key targets associated with diabetes management:
- Protein Tyrosine Phosphatase 1B (PTP1B) : Binding energy of -9.79 kcal/mol.
- Glucokinase (GK) : Binding energy of -12.47 kcal/mol.
- Dipeptidyl Peptidase 4 (DPP-4) : Binding energy of -10.43 kcal/mol.
These interactions suggest that this compound could serve as a lead compound for developing new antidiabetic agents, showing favorable drug-likeness and bioavailability profiles without significant toxicity .
Anticancer Activity
The compound has also been investigated for its anticancer properties . Research indicates that this compound can inhibit the proliferation of various cancer cell lines and induce apoptosis through mitochondrial pathways:
- In vivo studies demonstrated its effectiveness against pancreatic cancer cells, showing no observable toxicity while significantly reducing tumor growth.
- The compound's mechanism involves the generation of reactive oxygen species (ROS), which are critical for its antiproliferative activity .
Neuroprotective Effects
This compound has been evaluated for its potential neuroprotective effects. It is suggested that the compound may mitigate oxidative stress-related damage in neuronal cells, making it a candidate for treating neurodegenerative diseases. The antioxidant properties of Tephrosia purpurea extracts, which contain this compound, have been documented to enhance cellular defense mechanisms against oxidative stress .
Antimicrobial Activity
The compound exhibits notable antimicrobial properties , making it a subject of interest in the development of new antibacterial agents. Studies have shown that extracts from Tephrosia purpurea can inhibit the growth of various pathogenic bacteria, indicating that this compound may contribute to these effects .
Synthesis of Nanoparticles
Another innovative application involves the use of this compound in the synthesis of silver nanoparticles (AgNPs). The leaf extract of Tephrosia purpurea has been utilized to produce non-toxic AgNPs, which exhibit potential as therapeutic agents due to their biocompatibility and antimicrobial properties .
Case Studies and Research Findings
特性
分子式 |
C30H28O6 |
|---|---|
分子量 |
484.5 g/mol |
IUPAC名 |
[(3S,4S)-4-[(2S)-7-hydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-8-yl]-2,2-dimethyloxolan-3-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C30H28O6/c1-30(2)29(36-26(33)16-13-19-9-5-3-6-10-19)22(18-34-30)27-23(31)15-14-21-24(32)17-25(35-28(21)27)20-11-7-4-8-12-20/h3-16,22,25,29,31H,17-18H2,1-2H3/b16-13+/t22-,25+,29+/m1/s1 |
InChIキー |
QBEVDWJGVNNOGT-NTWNTOQNSA-N |
異性体SMILES |
CC1([C@H]([C@H](CO1)C2=C(C=CC3=C2O[C@@H](CC3=O)C4=CC=CC=C4)O)OC(=O)/C=C/C5=CC=CC=C5)C |
正規SMILES |
CC1(C(C(CO1)C2=C(C=CC3=C2OC(CC3=O)C4=CC=CC=C4)O)OC(=O)C=CC5=CC=CC=C5)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















